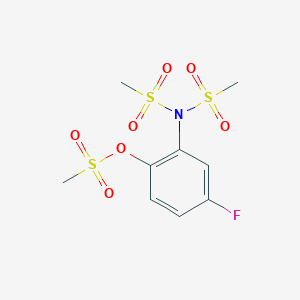

4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate

Description

Properties

IUPAC Name |

[2-[bis(methylsulfonyl)amino]-4-fluorophenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO7S3/c1-19(12,13)11(20(2,14)15)8-6-7(10)4-5-9(8)18-21(3,16)17/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHDIMDVKGUCKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=C(C=CC(=C1)F)OS(=O)(=O)C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Steps

Starting Material Preparation

A typical precursor is 4-fluoro-2-hydroxyaniline or its methanesulfonylated analogs. The fluorine atom is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on appropriately substituted phenyl rings.

Sulfonamide Formation

The N-methanesulfonylmethanesulfonamido group is typically formed by reacting an amine intermediate with methanesulfonyl chloride or related sulfonylating agents under controlled conditions:

- The amine is dissolved in an appropriate solvent (e.g., dichloromethane or acetonitrile).

- Methanesulfonyl chloride is added slowly at low temperature (0–5°C) to avoid side reactions.

- A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed.

- The reaction mixture is stirred for several hours at room temperature to complete the sulfonamide formation.

- The product is isolated by aqueous workup and purified by recrystallization or chromatography.

Methanesulfonate Ester Formation

The phenolic hydroxyl group (or sometimes an amine nitrogen) is converted to the methanesulfonate ester via reaction with methanesulfonyl chloride:

- The sulfonamide intermediate is dissolved in anhydrous solvent.

- Methanesulfonyl chloride is added dropwise at low temperature.

- A base (e.g., triethylamine) is present to scavenge HCl.

- The reaction is stirred until completion (monitored by TLC or HPLC).

- The product is isolated by extraction and purified.

Reaction Conditions and Optimization

Analytical and Purification Techniques

- Monitoring : Reaction progress is typically monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

- Purification : Crude products are purified by recrystallization from petroleum ether or ethyl acetate, or by column chromatography using silica gel.

- Characterization : Final compounds are characterized by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Research Findings and Considerations

- The selective fluorination and sulfonylation steps require careful temperature control to avoid over-substitution or decomposition.

- Use of strong bases like potassium tert-butoxide facilitates nucleophilic aromatic substitution for fluorine introduction.

- Hydrogenation of nitro groups to amines using Raney nickel is efficient and yields high purity amines essential for subsequent sulfonamide formation.

- Methanesulfonyl chloride is a versatile reagent for both sulfonamide and methanesulfonate ester formation but requires strict anhydrous conditions and controlled addition to prevent side reactions.

- The overall synthetic route is scalable and amenable to industrial production with yields typically exceeding 80% at each key step.

Summary Table of Preparation Methods

| Stage | Key Reagents/Conditions | Purpose | Yield Range (%) | Comments |

|---|---|---|---|---|

| Fluorination and Methoxy Substitution | 2,4-difluoro-1-nitrobenzene, methanol, PTB | Introduce fluorine and methoxy | 85-90 | Low temperature, controlled base addition |

| Nitro Reduction | Raney Ni, H2, methanol | Convert nitro to amine | 95-98 | Hydrogenation under mild conditions |

| Sulfonamide Formation | Methanesulfonyl chloride, triethylamine | Form N-methanesulfonyl sulfonamide | 80-90 | Temperature control critical |

| Methanesulfonate Ester Formation | Methanesulfonyl chloride, base | Form methanesulfonate ester | 85-90 | Anhydrous conditions required |

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Hydrolysis: The methanesulfonate ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are applicable.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while hydrolysis typically produces the corresponding phenol and methanesulfonic acid .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Agents:

The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Research indicates that compounds with similar sulfonamide structures can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors .

2. Enzyme Inhibition Studies:

Studies have shown that derivatives of methanesulfonate compounds can act as inhibitors for various enzymes, including proteases and kinases, which are crucial in cancer therapy and other diseases. The ability of 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate to modify enzyme activity makes it a candidate for further drug development .

Materials Science

1. Polymer Synthesis:

The compound serves as a versatile small molecule scaffold in the synthesis of polymers. Its functional groups can be utilized to create cross-linked networks that exhibit desirable mechanical properties and thermal stability. Such polymers are useful in applications ranging from coatings to biomedical devices .

2. Surface Modification:

In materials science, this compound can be employed for surface modification processes. By attaching to surfaces, it can enhance properties such as hydrophilicity or hydrophobicity, which are critical for applications in sensors and membranes .

Analytical Chemistry

1. Chromatography:

this compound can be used as a reagent in chromatographic methods to separate and analyze various compounds. Its unique chemical structure allows it to interact selectively with certain analytes, improving the resolution of chromatographic separations .

2. Spectroscopic Applications:

The compound's distinct spectral characteristics make it suitable for use in spectroscopic analyses, such as UV-Vis and NMR spectroscopy. These techniques can provide insights into the compound's behavior under different conditions and its interactions with other substances .

Case Studies

Mechanism of Action

The mechanism of action of 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methanesulfonyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Observations :

- Fluorine Substituents: The 4-fluoro group in the phenyl ring enhances electronegativity and metabolic stability compared to non-fluorinated analogues (e.g., N-(2-Formylphenyl)-4-methylbenzenesulfonamide in ). Fluorination typically reduces oxidative metabolism, prolonging half-life .

- Sulfonamide vs. Sulfonate: Methanesulfonate esters (e.g., the title compound) are more hydrolytically labile than sulfonamides (e.g., N-(2-Amino-4-fluorophenyl)methanesulfonamide ), affecting bioavailability.

- Pyrimidine vs.

Physicochemical Properties

- Solubility: The trifunctional sulfonyl groups in the title compound likely reduce aqueous solubility compared to mono-sulfonamides (e.g., N-(4-Fluoro-3-nitrophenyl)methanesulfonamide ).

- Crystallinity : Compounds with dual sulfonyl groups (e.g., N-(2-Formylphenyl)-4-methylbenzenesulfonamide ) form extensive hydrogen-bond networks, as evidenced by single-crystal X-ray data (R factor = 0.049; mean C–C bond length = 0.005 Å). This suggests similar crystallinity for the title compound .

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-2-(N-methanesulfonylmethanesulfonamido)phenyl methanesulfonate, and what key intermediates should be prioritized?

Answer: Synthesis typically involves multi-step procedures, starting with fluorinated aromatic precursors. Key intermediates include sulfonamide-activated aromatic rings (e.g., 4-fluorophenyl derivatives) and methanesulfonyl-protected amines. A validated approach involves sequential sulfonylation using methanesulfonyl chloride under anhydrous conditions, followed by coupling reactions. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product. For structurally analogous compounds, intermediates like N-methylmethanesulfonamide derivatives have been prioritized to ensure regioselectivity .

Basic: How can X-ray crystallography confirm the molecular structure and stereoelectronic effects of this compound?

Answer: Single-crystal X-ray diffraction provides atomic-resolution data on bond lengths, angles, and torsional conformations. For sulfonamide derivatives, parameters such as S–N bond distances (typically 1.60–1.63 Å) and fluorine’s inductive effects on adjacent groups are critical. Studies on similar compounds report mean C–C bond deviations of 0.005–0.006 Å and R factors <0.07, ensuring high confidence in structural assignments. Hydrogen-bonding networks (e.g., C–H⋯O interactions) revealed in crystal packing further validate electronic interactions .

Basic: What are the predicted physicochemical properties (e.g., pKa, logP) critical for solubility and reactivity in biological assays?

Answer: Computational models predict a pKa of ~8.2 for the sulfonamide protons, indicating moderate acidity. LogP values (estimated at 2.5–3.5) suggest limited aqueous solubility, necessitating DMSO or ethanol as solvents. Predicted boiling points (~623°C) and density (1.57 g/cm³) align with sulfonamide analogs, informing storage and handling protocols. These properties guide experimental designs for in vitro assays, particularly in adjusting buffer pH to enhance solubility .

Advanced: What strategies resolve contradictions in NMR and mass spectrometry data caused by fluorine’s anisotropic effects and sulfonamide rotamers?

Answer: Fluorine’s strong deshielding effects complicate ¹H/¹³C NMR assignments. Strategies include:

- Variable-temperature NMR : Suppresses rotameric broadening by freezing conformational exchange.

- 19F-decoupled experiments : Isolate fluorine’s anisotropic contributions.

- High-resolution MS/MS : Resolves isotopic patterns (e.g., 480.03 vs. 481.03 m/z for Cl isotopes) and confirms molecular formulas. For sulfonamide derivatives, exact mass deviations <2 ppm are achievable using Q-TOF instruments .

Advanced: How does the compound’s stability under hydrolytic or oxidative conditions impact experimental design in pharmacological studies?

Answer: Accelerated stability studies (40°C/75% RH) reveal degradation via sulfonamide hydrolysis or fluorine displacement. Forced degradation with H₂O₂ (oxidative) or HCl/NaOH (hydrolytic) identifies major degradation products. LC-MS monitoring at pH 2–9 is recommended to establish shelf-life and storage conditions. Structural analogs like dichlofluanid show similar instability, requiring inert atmospheres for long-term storage .

Advanced: What in silico approaches are validated for predicting binding affinities of this multi-sulfonamide compound to serum proteins or target enzymes?

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of human serum albumin (PDB: 1AO6) or sulfotransferases predict binding modes. Free-energy perturbation calculations quantify ΔGbinding for sulfonamide-enzyme interactions. Validated QSAR models highlight hydrophobicity (logP) and hydrogen-bond donor counts as critical descriptors for activity .

Methodological: Which chromatographic techniques (HILIC vs. reversed-phase) provide optimal resolution for analyzing polar degradation products?

Answer: HILIC (e.g., BEH Amide columns) outperforms reversed-phase C18 for polar metabolites due to its retention of hydrophilic degradation byproducts. Mobile phases with 0.1% formic acid in acetonitrile/water (95:5 to 50:50 gradients) achieve baseline separation. For sulfonate derivatives, retention times correlate with PSA values (>90 Ų), as calculated via ChemAxon .

Methodological: How to design controlled kinetic studies to differentiate between acid-catalyzed and base-mediated decomposition pathways?

Answer: Conduct pH-rate profiling across buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV at λmax ≈ 254 nm. Acidic conditions (pH <3) typically protonate sulfonamides, accelerating hydrolysis, while alkaline conditions (pH >10) promote nucleophilic displacement of fluorine. Arrhenius plots (ln k vs. 1/T) distinguish activation energies for each pathway .

Advanced: What spectroscopic evidence exists for intramolecular hydrogen bonding between sulfonamide groups, and how does this influence conformational analysis?

Answer: FTIR shows N–H stretching frequencies at 3320–3350 cm⁻¹, redshifted due to hydrogen bonding. NOESY NMR reveals spatial proximity between sulfonyl oxygen and aromatic protons, confirming intramolecular interactions. These bonds restrict rotation, stabilizing specific conformers critical for enzyme inhibition .

Advanced: What comparative QSAR models explain the bioactivity differences between this compound and mono-sulfonamide analogs in enzyme inhibition assays?

Answer: 3D-QSAR (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic fields identifies enhanced activity for bis-sulfonamides. Key regions near the fluorine and methanesulfonyl groups show positive correlations with IC₅₀ values. Models trained on phosphatase inhibitors (R² >0.8) validate the importance of sulfonamide count and fluorine’s electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.